N-(4-ACETYLPHENYL)-2-{[3-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE
Description
2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide] is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
2-[[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]-N-(4-acetylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4S3/c1-13(30)15-3-7-17(8-4-15)24-19(32)11-34-21-26-27-22-29(21)28-23(36-22)35-12-20(33)25-18-9-5-16(6-10-18)14(2)31/h3-10H,11-12H2,1-2H3,(H,24,32)(H,25,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNXPAOUICBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide] involves multiple steps. One common synthetic route includes the bromination of 1,ω-bis((acetylphenoxy)acetamide)alkanes using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides. These intermediates then react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to yield the desired triazolo-thiadiazole derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various amines and thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide] has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, particularly against breast cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly PARP-1 and EGFR, which are crucial in cancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits the activity of PARP-1 and EGFR enzymes, which play critical roles in DNA repair and cell signaling pathways, respectively. By inhibiting these enzymes, the compound induces apoptosis in cancer cells and disrupts their proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents and specific pharmacological activities. The uniqueness of 2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide] lies in its dual inhibition of PARP-1 and EGFR, making it a promising candidate for anti-cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
